molecular formula C19H18ClNO3S B11397281 2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide

2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide

Cat. No.: B11397281
M. Wt: 375.9 g/mol
InChI Key: OXRSCADPZYUFFJ-UHFFFAOYSA-N
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Description

This compound belongs to the acetamide class, characterized by a central acetamide backbone substituted with a 2-chlorophenoxy group and two heteroaromatic methyl groups: a furan-2-ylmethyl and a 3-methylthiophen-2-ylmethyl moiety. The structural complexity arises from the combination of aromatic (phenoxy), oxygen-containing (furan), and sulfur-containing (thiophene) rings, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C19H18ClNO3S

Molecular Weight

375.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide

InChI

InChI=1S/C19H18ClNO3S/c1-14-8-10-25-18(14)12-21(11-15-5-4-9-23-15)19(22)13-24-17-7-3-2-6-16(17)20/h2-10H,11-13H2,1H3

InChI Key

OXRSCADPZYUFFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the acetamide backbone: This can be achieved by reacting 2-chlorophenol with chloroacetyl chloride in the presence of a base to form 2-(2-chlorophenoxy)acetyl chloride.

    Introduction of the furan and thiophene groups: The furan-2-ylmethyl and 3-methylthiophen-2-ylmethyl groups are introduced through nucleophilic substitution reactions. These groups are typically attached to the acetamide backbone via amide bond formation using appropriate amines and coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while substitution of the chlorine atom can produce various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving its functional groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely involves coupling 2-chlorophenoxyacetic acid with furan- and thiophene-derived amines, similar to methods in and .
  • Biological Potential: Analogs with chlorophenoxy groups (e.g., BH52450) show relevance in PET imaging tracers for neurological disorders ().
  • Stability : Heterocyclic substituents may reduce hydrolysis susceptibility compared to simpler acetamides ().

Biological Activity

The compound 2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]acetamide is a synthetic organic molecule with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C16H17ClN2O2S
  • Molecular Weight : 334.84 g/mol
  • IUPAC Name : this compound

Understanding the biological activity of this compound involves examining its interactions at the molecular level. The compound is believed to function through several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : The compound could act as an antagonist or agonist at various receptor sites, influencing signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of similar compounds, indicating that derivatives of furan and thiophene can exhibit significant antibacterial properties. For instance, a related compound demonstrated an IC50 value of 1.55 μM against SARS-CoV-2, suggesting that modifications to the furan moiety can enhance biological activity .

Cytotoxicity Assessments

Cytotoxicity studies are crucial for determining the safety profile of new compounds. Compounds similar to this compound have shown low cytotoxicity in various cell lines, with CC50 values exceeding 100 μM . This indicates a potential therapeutic window for further development.

Data Table: Summary of Biological Activities

Activity TypeCompound NameIC50/CC50 ValuesReference
Antimicrobial2-(furan-2-ylmethylene)hydrazine derivativesIC50 = 1.55 μM
CytotoxicityN-(furan-2-ylmethyl)acetamideCC50 > 100 μM
Enzyme InhibitionVarious furan derivativesNot specified

Case Studies

Several case studies have highlighted the potential applications of this class of compounds:

  • Antiviral Applications : Research has focused on the antiviral properties of furan-based compounds against viral pathogens like SARS-CoV-2, showing promising results in inhibiting viral replication.
  • Cancer Research : Investigations into the cytotoxic effects of related compounds on cancer cell lines have shown selective toxicity, indicating potential for cancer therapy.
  • Infection Control : Studies have explored the use of these compounds in controlling bacterial infections, particularly those resistant to conventional antibiotics.

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